![molecular formula C13H10O3S B7876048 9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B7876048.png)
9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid is a heterocyclic compound that belongs to the class of thienochromenes This compound is characterized by a fused ring system consisting of a thiophene ring and a chromene ring, with a carboxylic acid functional group at the 2-position and a methyl group at the 9-position
Preparation Methods
The synthesis of 9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of appropriate precursors. For instance, the synthesis can start with the preparation of 4-(aryloxy)methylthiophene-2-carbaldehydes, followed by a palladium-catalyzed intramolecular arylation to form the thienochromene core . The reaction conditions typically involve the use of palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Chemical Reactions Analysis
9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions occur at the C-8 position of the thienochromene ring.
The major products formed from these reactions include nitriles, amides, esters, and hydroxamic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and functional materials.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, the compound’s anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid can be compared with other similar compounds, such as:
8-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid: This compound has a similar structure but with a methyl group at the 8-position instead of the 9-position.
4H-thieno[3,2-c]chromene-2-carboxylic acid: This compound lacks the methyl group, which may affect its biological activity and chemical reactivity.
8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other thienochromene derivatives.
Properties
IUPAC Name |
9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-7-3-2-4-9-11(7)12-8(6-16-9)5-10(17-12)13(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKRLVXHIDUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OCC3=C2SC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7875970.png)
![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B7875973.png)

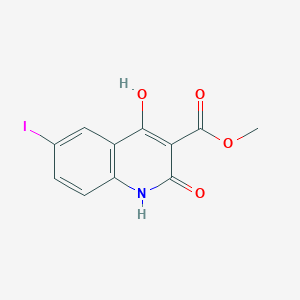
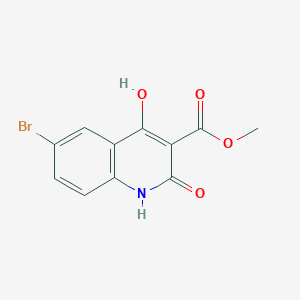
![1-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B7876006.png)
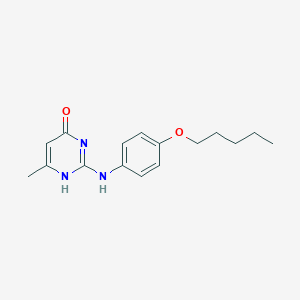
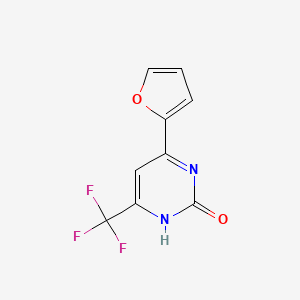
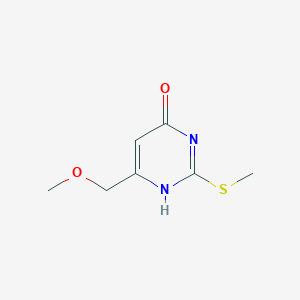
![2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid](/img/structure/B7876062.png)
![3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7876066.png)
![12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B7876076.png)
![5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B7876077.png)
![methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876080.png)
